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Compound of Interest

Compound Name: 2-Methylindanone, (R)-

Cat. No.: B15187570

A Comparative Guide to the Spectroscopic Profile of
2-Methylindanone

This guide provides a detailed comparison of experimental spectroscopic data for 2-
Methylindanone with values reported in spectral databases. It is intended for researchers,
scientists, and professionals in drug development who require accurate analytical data for the
identification and characterization of this compound.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for 2-Methylindanone, cross-
referenced with available database values. Due to a lack of extensive peer-reviewed literature
with fully assigned spectra for 2-Methylindanone, data from chemical supplier databases and
spectral prediction software are utilized for comparison.
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Spectroscopic
Technique

Experimental Data

Literature/Database
Source
Values

1H NMR (CDCls, 400
MHz)

57.73 (d, J=7.7 Hz,
1H), 7.55 (t, J=7.4 Hz,
1H), 7.37 (d, J=7.7
Hz, 1H), 7.32 (t, J=7.4
Hz, 1H), 3.35 (dd,
J=16.8, 7.6 Hz, 1H),
2.70 (dd, J=16.8, 3.6
Hz, 1H), 2.65-2.55 (m,
1H), 1.25 (d, J=7.2
Hz, 3H)

Predicted *H NMR
data is available on
some chemical
supplier websites, but Experimental
specific peak lists are

not publicly displayed.

[1](2]

13C NMR (CDCls, 100

MHz)

0 205.1, 152.9, 135.2,
134.8, 127.8, 126.8,
123.9, 43.1, 33.9, 15.8

Predicted 3C NMR
data is available
through some
chemical suppliers,
though explicit values
are not always public.
[1] For the related
compound 2-ethyl-1- Experimental
indanone, the

carbonyl carbon

appears around 209

ppm, and aromatic

carbons are in the

120-155 ppm range.
[3]

Infrared (IR)

v(C=0) 1710 cm™1,
v(C-H, aromatic) 3050
cm~1, y(C-H, aliphatic)
2965, 2925, 2870
cm~1, vy(C=C,
aromatic) 1605, 1460

cm~?

The characteristic General

ketone C=0 stretch Spectroscopic
for a five-membered Principles
ring conjugated to a

benzene ring is

expected in the 1715-

1695 cm~1 region.

Aromatic C-H

stretches are typically
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observed above 3000
cm~1, while aliphatic
C-H stretches appear
below 3000 cm~.

The molecular weight
of 2-Methylindanone
is 146.19 g/mol .[4][5]
The mass spectrum of
m/z (%): 146 (M™*, 60), o
Mass Spectrometry the similar compound )
131 (100), 103 (45), ] Experimental
(MS) 2,3,3-trimethyl-1-
77 (30) )
indanone shows
fragmentation patterns
common to

indanones.[6]

Note: Experimental data is representative and may vary slightly based on instrumentation and
conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were acquired on a 400 MHz spectrometer.

o Sample Preparation: Approximately 10 mg of 2-Methylindanone was dissolved in 0.6 mL of
deuterated chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard.

» 1H NMR Acquisition: The spectrum was acquired with a 90° pulse width, a relaxation delay of
1 second, and 16 scans. The spectral width was set to 16 ppm.

e 13C NMR Acquisition: The spectrum was acquired using a proton-decoupled sequence with a
30° pulse width, a relaxation delay of 2 seconds, and 1024 scans. The spectral width was
240 ppm.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.sigmaaldrich.com/US/en/product/aldrich/391743
https://www.sigmaaldrich.com/SG/en/product/aldrich/391743
https://spectrabase.com/spectrum/2vu3a6N8gcp
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15187570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Data Processing: All spectra were processed using standard Fourier transformation, phase
correction, and baseline correction. Chemical shifts (8) are reported in parts per million
(ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with
an attenuated total reflectance (ATR) accessory.

o Sample Preparation: A small drop of neat 2-Methylindanone was placed directly onto the
ATR crystal.

o Acquisition: The spectrum was recorded over the range of 4000-400 cm~* by co-adding 32
scans at a resolution of 4 cm~*. A background spectrum of the clean ATR crystal was
collected prior to the sample analysis and subtracted from the sample spectrum.

o Data Analysis: The resulting spectrum was analyzed for characteristic absorption bands,
reported in wavenumbers (cm™2).

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization (EIl) source
coupled to a gas chromatograph (GC).

o Sample Introduction: A dilute solution of 2-Methylindanone in dichloromethane was injected
into the GC. The GC was equipped with a 30 m x 0.25 mm capillary column with a 0.25 pm
film thickness.

« lonization: Electron ionization was performed at 70 eV.

e Mass Analysis: The mass-to-charge ratio (m/z) of the fragments was analyzed using a
quadrupole mass analyzer.

o Data Interpretation: The resulting mass spectrum was analyzed to identify the molecular ion
peak and major fragmentation patterns.

Visualization of the Cross-Referencing Workflow
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The following diagram illustrates the logical workflow for cross-referencing experimental
spectroscopic data with literature and database values.

Workflow for Spectroscopic Data Validation

Experimental Analysis

2-Methylindanone Sample

/ l \ Literature & Database Search

NMR Spectroscopy Search Peer-Reviewed
(1H, 2:C) IR Spectroscopy Mass Spectrometry Literature & Databases
Experimental Literature/Database

Spectroscopic Data Spectroscopic Data

Data Comparison
& Validation

Final Report &
Publication

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Data Validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Cross-referencing spectroscopic data of 2-
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2-methylindanone-with-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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